molecular formula C8H7N3O2 B2571227 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159830-65-5

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2571227
CAS No.: 1159830-65-5
M. Wt: 177.163
InChI Key: CXWMOMZYTGLNEQ-UHFFFAOYSA-N
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Description

“5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of triazolo-pyridine derivatives . Triazolo-pyridine compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazolo-pyridine derivatives often involves aromatic nucleophilic substitution . For instance, the synthesis of related compounds has been achieved via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Chemical Applications

Parallel Iterative Solution-Phase Synthesis : A study describes the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This synthetic approach allows for the creation of a library of triazolopyridine amide derivatives, showcasing the compound's utility in generating diverse chemical libraries for further research applications (Brodbeck et al., 2003).

Metal-Free Synthesis : Another study highlights a novel strategy for the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method emphasizes a convenient construction of the triazolopyridine skeleton through oxidative N-N bond formation, featuring high yields and short reaction times (Zheng et al., 2014).

Fluorescent Properties and Material Science Applications

Fluorescent Compounds Synthesis : Research into the synthesis of novel fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines via Suzuki cross-coupling reactions has demonstrated the compound's potential in creating materials with high quantum yields. These materials could find applications in various fields, including optical materials and sensors (Abarca et al., 2006).

Heterocyclic Chemistry and Drug Design

Novel Heterocyclic Compounds Synthesis : The versatility of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid extends to the synthesis of a wide range of heterocyclic compounds. This includes the development of new pyrazolo[3,4-b]pyridines with significant affinity and selectivity toward certain receptor subtypes, indicating its value in drug design and discovery processes (Manetti et al., 2005).

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-3-2-4-6-9-10-7(8(12)13)11(5)6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMOMZYTGLNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NN=C(N12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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